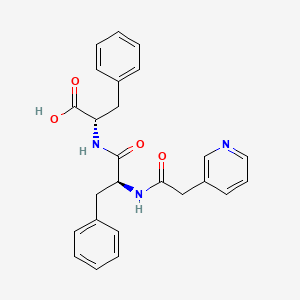
(S)-2-((S)-2-(2-(pyridin-3-yl)acetamido)-3-phenylpropanamido)-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((S)-2-(2-(pyridin-3-yl)acetamido)-3-phenylpropanamido)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-((S)-2-(2-(pyridin-3-yl)acetamido)-3-phenylpropanamido)-3-phenylpropanoic acid is a complex compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following molecular structure:
- Molecular Formula : C31H32N4O2S
- Molecular Weight : 532.68 g/mol
This compound's structure features a pyridine ring, which is known for its role in enhancing the biological activity of various pharmaceuticals.
Antimicrobial Activity
Research indicates that derivatives of 3-phenylpropanoic acid, closely related to our compound of interest, exhibit notable antimicrobial properties. For instance, chlorinated derivatives of 3-phenylpropanoic acid isolated from Streptomyces coelicolor demonstrated selective activity against Escherichia coli and Staphylococcus aureus, suggesting a potential for similar activity in our target compound .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli | Significant |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | Moderate |
| (S)-2-((S)-2-(2-(pyridin-3-yl)acetamido)... | TBD | TBD |
Anticancer Potential
The anticancer properties of compounds similar to this compound have been explored in various studies. Compounds containing phenylpropanoic acid moieties have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study: Inhibition of Tumor Growth
A study investigating the effects of phenylpropanoic acid derivatives on cancer cell lines revealed that these compounds can inhibit cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanisms involved include modulation of apoptotic pathways and interference with cellular signaling cascades .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Cell Membrane Interaction : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction : By activating apoptotic pathways, this compound could lead to programmed cell death in cancerous cells.
Research Findings
Recent studies have emphasized the importance of structural modifications on the biological activity of phenylpropanoic acid derivatives. For example, modifications at the amide position have been linked to enhanced potency against specific microbial strains and cancer cell lines .
Table 2: Summary of Research Findings
属性
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[(2-pyridin-3-ylacetyl)amino]propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c29-23(16-20-12-7-13-26-17-20)27-21(14-18-8-3-1-4-9-18)24(30)28-22(25(31)32)15-19-10-5-2-6-11-19/h1-13,17,21-22H,14-16H2,(H,27,29)(H,28,30)(H,31,32)/t21-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMVKXCRBVYZFG-VXKWHMMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














